![molecular formula C33H25N7 B13442444 5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole](/img/structure/B13442444.png)
5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole is a chemical compound known for its presence as an impurity in certain sartan medications. This compound has garnered attention due to its potential mutagenic properties, which have led to recalls of contaminated pharmaceutical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole typically involves the introduction of an azido group to a biphenyl structure. This can be achieved through a series of organic reactions, including nucleophilic substitution and azidation reactions. The reaction conditions often require the use of solvents like methanol and water, and the process may involve heating and stirring to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound is closely monitored to ensure that the levels of the azido impurity remain within acceptable limits. This involves stringent quality control measures and adherence to regulatory guidelines, such as those outlined in the ICH M7 guidelines for the control of DNA-reactive impurities in pharmaceuticals .
Análisis De Reacciones Químicas
Types of Reactions
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield amines, while oxidation can produce nitro compounds .
Aplicaciones Científicas De Investigación
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole has several scientific research applications:
Chemistry: It is used as a reference standard for the detection and quantification of azido impurities in pharmaceutical products
Biology: Its mutagenic properties are studied to understand the mechanisms of DNA damage and repair
Medicine: Research is conducted to assess the potential health risks associated with exposure to this compound in contaminated medications
Industry: It is used in the development of analytical methods for quality control in pharmaceutical manufacturing
Mecanismo De Acción
The mutagenic effects of 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole are believed to result from its ability to interact with DNA, causing mutations. The azido group can form reactive intermediates that can damage DNA, leading to mutations and potentially increasing the risk of cancer .
Comparación Con Compuestos Similares
Similar Compounds
Other Azido Compounds: Compounds with azido groups, such as azidomethyl-biphenyl-tetrazole, share similar chemical properties and potential health risks.
Uniqueness
What sets 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole apart is its specific structure and the regulatory attention it has received due to its presence in sartan medications. Its detection and quantification are critical for ensuring the safety of these pharmaceutical products .
Propiedades
Fórmula molecular |
C33H25N7 |
|---|---|
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
5-[2-[4-(azidomethyl)phenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C33H25N7/c34-38-35-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-36-39-40(37-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2 |
Clave InChI |
ZIKZMAFZWVVHPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


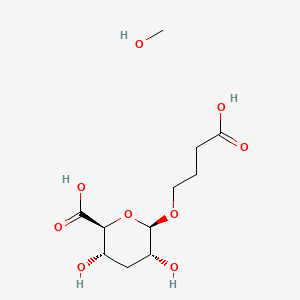
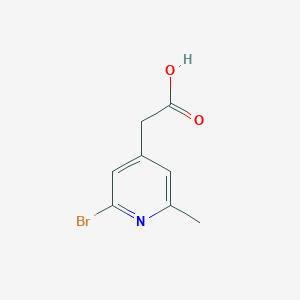
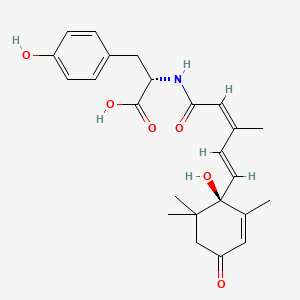
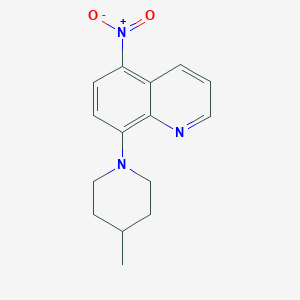
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13442402.png)
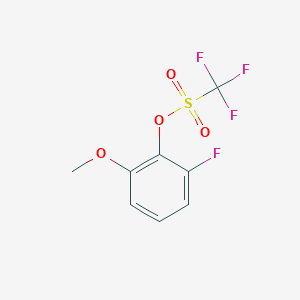
![N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide](/img/structure/B13442408.png)
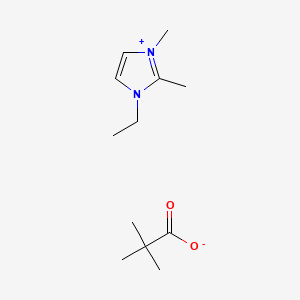
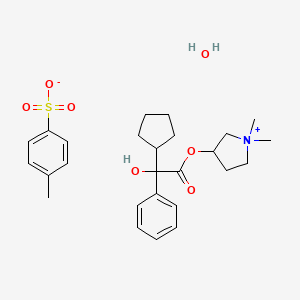

![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13442442.png)
![[(3aR,4R,6R,6aR)-4-(3-carbamoyl-1,2,4-triazol-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B13442463.png)
![N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B13442468.png)
![benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid](/img/structure/B13442474.png)
